molecular formula C21H43NO3 B029953 rac N-(2,3-Dihydroxypropyl)octadecanamide CAS No. 7336-25-6

rac N-(2,3-Dihydroxypropyl)octadecanamide

Cat. No.: B029953
CAS No.: 7336-25-6
M. Wt: 357.6 g/mol
InChI Key: ILMOLWSTFFMGGB-UHFFFAOYSA-N
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Description

N-(2,3-Dihydroxypropyl)stearamide is a chemical compound with the molecular formula C21H43NO3. It is an amide derivative of stearic acid, where the amide nitrogen is substituted with a 2,3-dihydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,3-Dihydroxypropyl)stearamide can be synthesized through several methods. One common method involves the reaction of 3-amino-1,2-propanediol with stearoyl chloride in the presence of a base such as pyridine or N,N-dimethylformamide . The reaction typically proceeds at room temperature for a few hours, yielding the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the synthesis of N-(2,3-Dihydroxypropyl)stearamide may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydroxypropyl)stearamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of esters or ethers with varying alkyl or acyl groups.

Scientific Research Applications

N-(2,3-Dihydroxypropyl)stearamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxypropyl)stearamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,3-dihydroxypropyl moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the stearamide portion of the molecule can interact with lipid membranes, affecting their properties and behavior .

Comparison with Similar Compounds

    N-(2,3-Dihydroxypropyl)octadecanamide: Similar structure but with different alkyl chain length.

    N-(2,3-Dihydroxypropyl)palmitamide: Another amide derivative with a shorter alkyl chain.

    N-(2,3-Dihydroxypropyl)myristamide: Similar compound with an even shorter alkyl chain.

Uniqueness: N-(2,3-Dihydroxypropyl)stearamide is unique due to its specific combination of a long alkyl chain and a 2,3-dihydroxypropyl group. This structure imparts distinct physical and chemical properties, making it suitable for various applications that require specific interactions with biological membranes or other molecules .

Biological Activity

Rac N-(2,3-Dihydroxypropyl)octadecanamide is a compound of significant interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of octadecanamide, characterized by the presence of a 2,3-dihydroxypropyl substituent. Its molecular formula is C_{21}H_{43}NO_3, and it has a molecular weight of approximately 357.58 g/mol. The compound's structure allows for various interactions within biological systems, influencing its pharmacodynamics.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Lipid Metabolism : The compound has been shown to influence lipid metabolism pathways, potentially affecting energy homeostasis and fat storage in adipocytes.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Activity : There is evidence indicating that this compound can protect neuronal cells from oxidative stress and apoptosis.

Pharmacological Effects

This compound has been evaluated for various pharmacological effects:

  • Antioxidant Activity : It has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro.
  • Cell Proliferation : Studies indicate that this compound may promote cell proliferation in certain cell lines, suggesting potential applications in regenerative medicine.
  • Antimicrobial Properties : Some investigations have reported its effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.

Data Table: Biological Activities and Effects

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
NeuroprotectionProtects neurons from oxidative damage
Cell ProliferationEnhances proliferation in specific cell lines
AntimicrobialEffective against Staphylococcus aureus

Case Studies

  • Neuroprotective Study :
    A study conducted on neuronal cell cultures showed that treatment with this compound reduced apoptosis induced by oxidative stress. The results indicated a significant decrease in markers such as caspase-3 activation.
  • Anti-inflammatory Research :
    In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent.
  • Antimicrobial Efficacy :
    A series of experiments demonstrated the compound's antibacterial activity against various strains including Staphylococcus epidermidis and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations.

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-18-20(24)19-23/h20,23-24H,2-19H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMOLWSTFFMGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994082
Record name N-(2,3-Dihydroxypropyl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-25-6
Record name N-(2,3-Dihydroxypropyl)octadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydroxypropyl)stearamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007336256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,3-Dihydroxypropyl)octadecanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydroxypropyl)stearamide
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Synthesis routes and methods

Procedure details

To a mechanically stirred solution of 3-amino-1,2-propanediol (32 g, 0.35 mol) in 100 mL of pyridine and 250 mL of DMF was added a solution of stearoyl chloride (100.0 g, 0.33 mol) in 150 mL of DMF. After stirring for 1 h, precipitation occurred and an additional 100 mL of DMF was added. After 2 h, the gelatinous mass was filtered, washed with water, and air dried. The solid was recrystallized successively from EtOH, isopropanol, and chloroform to give 74 g (63%) as a white powder (mp 111.5-113.5° C.). 1H-NMR: 0.86 (t, 3H, CH3), 1.25 (broad m, 28H, (CH2)14), 1.55 (m, 2H, NHCOCH2CH2), 2.20 (t, 2H NHCOCH2), 3.4 (m, 2H, CH2NH), 3.55 (d, 2H, CH2OH). 3.75 (m, 1H, CH), 5.8 (m, 1H, NH).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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